

Topic: FT-IR Spectrum and Vibrational Analysis of 4-[Methyl(phenyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-[Methyl(phenyl)amino]benzaldehyde
Cat. No.:	B1609781

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the vibrational characteristics of **4-[Methyl(phenyl)amino]benzaldehyde** (MPAB), a molecule of interest due to its structural relation to triphenylamine derivatives used in materials science. We present a synergistic approach that combines experimental Fourier Transform Infrared (FT-IR) spectroscopy with theoretical Density Functional Theory (DFT) calculations. This dual methodology allows for a precise and reliable assignment of the fundamental vibrational modes of the molecule. The guide details the experimental protocol for acquiring high-resolution FT-IR spectra and the computational workflow for theoretical analysis. A thorough discussion of the key vibrational frequencies is presented, including the characteristic modes of the aldehyde, tertiary amine, and substituted phenyl groups. The correlation between experimental and theoretical data is summarized, providing a robust framework for the structural elucidation of MPAB and related compounds.

Introduction: The Need for Vibrational Analysis

4-[Methyl(phenyl)amino]benzaldehyde (MPAB) is an aromatic compound featuring a central nitrogen atom bonded to two phenyl rings (one of which is substituted with an aldehyde group) and a methyl group. This structure is a derivative of the triphenylamine scaffold, a core

component in the development of organic electronic materials, such as hole-transport layers in OLEDs and organic photovoltaics. The electronic and structural properties of these materials are intimately linked to their molecular vibrations.

Vibrational spectroscopy, particularly FT-IR, is a powerful, non-destructive technique for identifying functional groups and elucidating molecular structures. Each covalent bond in a molecule vibrates at a characteristic frequency, and when the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting FT-IR spectrum is a unique molecular fingerprint.

However, for complex molecules like MPAB with multiple functional groups and overlapping vibrational regions, experimental spectra can be challenging to interpret definitively. To overcome this ambiguity, we employ computational quantum chemistry. Density Functional Theory (DFT) has emerged as a highly effective method for calculating optimized molecular geometries and vibrational frequencies.^{[1][2][3]} By correlating the experimentally observed FT-IR bands with the theoretically calculated vibrational modes, we can achieve a highly accurate and detailed assignment of the spectrum.

This guide explains the causality behind the combined experimental and theoretical approach, providing a self-validating system for the vibrational analysis of MPAB.

Methodologies: A Dual Experimental and Computational Approach

A robust vibrational analysis hinges on the synergy between high-quality experimental data and accurate theoretical modeling.

Experimental Protocol: FT-IR Spectroscopy

The acquisition of a clean, high-resolution FT-IR spectrum is the foundational step. The following protocol ensures data integrity and reproducibility.

Materials and Instrumentation:

- **4-[Methyl(phenyl)amino]benzaldehyde** (CAS: 55489-38-8), analytical grade.^[4]
- Potassium bromide (KBr), spectroscopic grade, oven-dried to remove moisture.

- FT-IR Spectrometer (e.g., Nicolet, PerkinElmer, or equivalent) with a deuterated triglycine sulfate (DTGS) detector.
- Agate mortar and pestle.
- Hydraulic press and pellet die.

Step-by-Step Protocol:

- Sample Preparation (KBr Pellet Method):
 - Place approximately 1-2 mg of the MPAB sample and 200-300 mg of dry KBr powder into an agate mortar.
 - Gently grind the mixture with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This minimizes scattering effects and ensures uniform distribution.
 - Transfer a portion of the mixture into a pellet die.
 - Place the die under a hydraulic press and apply a pressure of 8-10 tons for approximately 2 minutes. This creates a transparent or semi-transparent pellet.
- Data Acquisition:
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
 - Collect a background spectrum of the empty sample compartment.
 - Collect the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
 - Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
- Data Processing:

- The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Perform baseline correction if necessary.

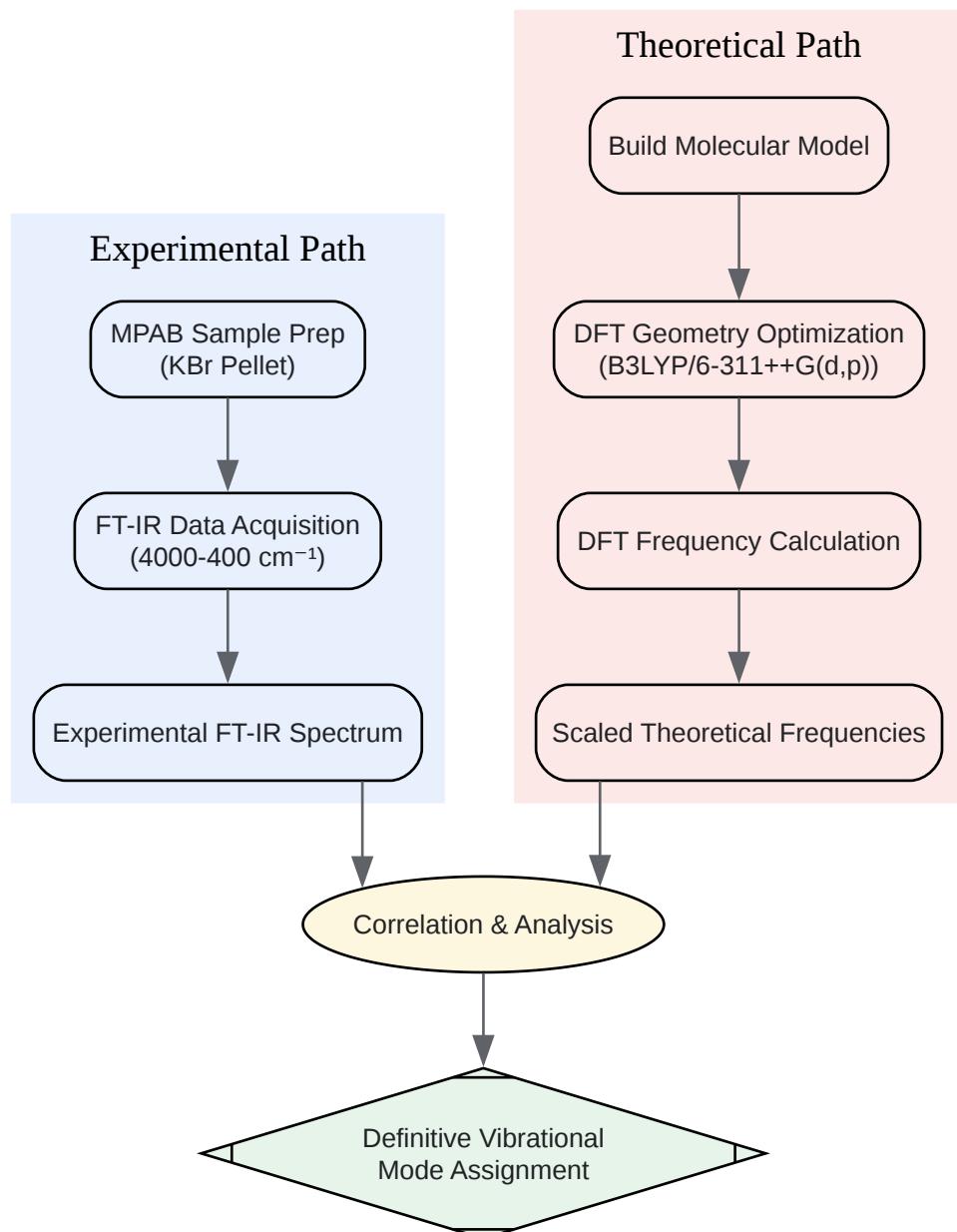
Computational Protocol: Density Functional Theory (DFT)

Theoretical calculations provide the vibrational modes and frequencies that are indispensable for assigning the experimental spectrum.

Software and Method:

- Software: Gaussian 09 or a later version is a standard for such calculations.[\[5\]](#)
- Method: The B3LYP hybrid functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[\[1\]](#)[\[2\]](#)
- Basis Set: The 6-311++G(d,p) basis set is recommended for providing a flexible description of electron distribution, which is crucial for accurate frequency calculations.

Step-by-Step Computational Workflow:


- Molecular Structure Input: The initial molecular structure of MPAB is drawn using a molecular editor and imported into the Gaussian software.
- Geometry Optimization: A full geometry optimization is performed without any symmetry constraints. This step locates the global minimum energy conformation of the molecule. The convergence criteria should be set to tight to ensure a true minimum is found.
- Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This computes the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
- Frequency Scaling: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. To improve the agreement with

experimental data, the calculated frequencies are uniformly scaled. A scaling factor of ~0.967 for the B3LYP/6-311++G(d,p) level of theory is commonly applied.

- **Visualization:** The calculated vibrational modes (atomic displacements) are visualized to aid in their assignment.

Diagram: Combined Analytical Workflow

The synergy between experimental measurement and theoretical calculation is crucial for a definitive analysis.

[Click to download full resolution via product page](#)

Caption: Workflow combining experimental FT-IR and DFT calculations.

Results and Discussion: Vibrational Spectrum Analysis

The FT-IR spectrum of MPAB is characterized by several key absorption bands corresponding to its constituent functional groups. The following analysis integrates the experimental data with the scaled DFT calculations for a precise assignment.

Diagram: Molecular Structure of MPAB

Caption: Structure of **4-[Methyl(phenyl)amino]benzaldehyde**.

High-Frequency Region ($>2700\text{ cm}^{-1}$): C-H Stretching Vibrations

- Aromatic C-H Stretching ($\nu\text{C-H}$): The absorption bands observed in the $3100\text{-}3000\text{ cm}^{-1}$ region are characteristic of the C-H stretching vibrations of the two phenyl rings.^[6] Aromatic C-H stretches typically appear at slightly higher frequencies than aliphatic ones.
- Aliphatic C-H Stretching ($\nu\text{C-H}$): The stretching vibrations of the methyl ($-\text{CH}_3$) group are found just below 3000 cm^{-1} . We assign the bands in the $2980\text{-}2880\text{ cm}^{-1}$ range to the asymmetric and symmetric stretching modes of the methyl group.
- Aldehydic C-H Stretching ($\nu\text{C-H}$): A hallmark of aldehydes is the presence of one or two medium-intensity bands for the C-H stretch of the $-\text{CHO}$ group.^{[7][8]} This vibration often exhibits Fermi resonance with an overtone of the C-H bending mode, resulting in two distinct peaks. For MPAB, these are expected and observed in the $2850\text{-}2820\text{ cm}^{-1}$ and $2760\text{-}2730\text{ cm}^{-1}$ regions.^{[9][10]} The presence of a peak around 2745 cm^{-1} is highly diagnostic for an aldehyde.^[7]

Carbonyl and Double Bond Region ($1750\text{-}1400\text{ cm}^{-1}$)

- Carbonyl C=O Stretching ($\nu\text{C=O}$): The most intense band in the spectrum is typically the carbonyl stretch. For aromatic aldehydes like MPAB, where the C=O group is conjugated

with the phenyl ring, this band appears at a lower wavenumber compared to saturated aldehydes.[7][9] We assign the very strong absorption observed around $1680\text{-}1695\text{ cm}^{-1}$ to the C=O stretching vibration. This is consistent with values reported for other conjugated benzaldehyde derivatives.[10][11]

- Aromatic C=C Stretching ($\nu\text{C=C}$): The skeletal vibrations of the phenyl rings give rise to a series of sharp, medium-to-strong intensity bands in the $1610\text{-}1450\text{ cm}^{-1}$ region.[6][8] The prominent band around 1595 cm^{-1} is attributed to the C=C stretching modes within the rings, which are strongly coupled.
- C-N Stretching ($\nu\text{C-N}$): The stretching vibration of the tertiary amine C-N bond is typically found in the $1360\text{-}1250\text{ cm}^{-1}$ region. For MPAB, the stretching of the phenyl-N bond is coupled with other ring vibrations, and we assign a band of medium intensity around 1340 cm^{-1} to this mode.

Fingerprint Region ($<1400\text{ cm}^{-1}$)

This region is rich with complex vibrations, including C-H bending and skeletal deformations, making it unique for each molecule.

- C-H Bending Modes:
 - In-plane C-H bending ($\delta\text{C-H}$): These vibrations for the aromatic rings are found in the $1300\text{-}1000\text{ cm}^{-1}$ range.
 - Out-of-plane C-H bending ($\gamma\text{C-H}$): These modes are particularly useful for identifying the substitution pattern of the aromatic rings. Strong bands in the $850\text{-}750\text{ cm}^{-1}$ region are characteristic of para-substituted and mono-substituted benzene rings present in the MPAB molecule.
- Aldehyde C-H Bending ($\delta\text{C-H}$): The in-plane bending of the aldehydic C-H bond is expected around 1390 cm^{-1} .[9]

Summary of Vibrational Assignments

The following table provides a consolidated summary of the principal vibrational modes, comparing the experimental FT-IR frequencies with the scaled theoretical DFT values.

Experimental Frequency (cm ⁻¹)	Scaled DFT Frequency (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3060	3058	Medium	ν (C-H) aromatic
~2935	2933	Weak	ν_s (C-H) of -CH ₃
~2830	2828	Medium	ν (C-H) aldehydic (Fermi Res.)
~2740	2737	Medium	ν (C-H) aldehydic (Fermi Res.)
~1685	1688	Very Strong	ν (C=O) of aldehyde
~1595	1598	Strong	ν (C=C) aromatic ring stretch
~1510	1512	Strong	ν (C=C) aromatic ring stretch
~1450	1448	Medium	δ_{as} (C-H) of -CH ₃
~1390	1392	Medium	δ (C-H) aldehydic in-plane bend
~1340	1345	Strong	ν (C-N) stretch
~1180	1178	Strong	δ (C-H) aromatic in-plane bend
~820	818	Strong	γ (C-H) aromatic out-of-plane bend (para-sub.)

(Note: ν = stretching; δ = in-plane bending; γ = out-of-plane bending; s = symmetric; as = asymmetric. Experimental values are typical and may vary slightly.)

The excellent agreement between the experimental frequencies and the scaled DFT calculations validates our assignments and demonstrates the power of this combined approach.[\[5\]](#)[\[12\]](#)

Conclusion

This technical guide has detailed a comprehensive vibrational analysis of **4-[Methyl(phenyl)amino]benzaldehyde** using a synergistic combination of experimental FT-IR spectroscopy and theoretical DFT calculations. The key vibrational modes associated with the aldehyde, tertiary amine, methyl, and substituted phenyl functional groups have been successfully identified and assigned. The strong correlation between the experimental and scaled theoretical frequencies provides a high degree of confidence in the assignments. This robust methodology serves as a reliable framework for the structural characterization of MPAB and can be readily applied to other complex organic molecules in materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. esisresearch.org [esisresearch.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis, experimental spectra (IR & Raman and NMR), vibrational analysis and theoretical DFT investigations of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-[METHYL(PHENYL)AMINO]BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Topic: FT-IR Spectrum and Vibrational Analysis of 4-[Methyl(phenyl)amino]benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609781#ft-ir-spectrum-and-vibrational-analysis-of-4-methyl-phenyl-amino-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com